1-(Cyclohexylmethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring that is substituted with a cyclohexylmethyl group and a hydroxyl group. This compound belongs to the pyrrolidine family, which is significant in medicinal chemistry due to its diverse biological activities. Its structural formula can be represented as CHNO, and it has the CAS number 939776-33-7. The compound's unique structure contributes to its biochemical properties, enabling interactions with various biomolecules, which makes it a valuable intermediate in synthesizing bioactive molecules.
1-(Cyclohexylmethyl)pyrrolidin-3-ol is primarily sourced through synthetic methods in laboratory settings. It is classified as an organic compound under the category of pyrrolidine derivatives. Pyrrolidines are cyclic amines that are widely studied for their pharmacological properties, including their role as potential therapeutic agents in various medical applications .
The synthesis of 1-(Cyclohexylmethyl)pyrrolidin-3-ol can be achieved through several methods. A prominent approach involves the 1,3-dipolar cycloaddition reaction, where a nitrone reacts with an olefin to form the pyrrolidine ring. This method is notable for its efficiency and ability to produce the desired compound in good yields .
Another method includes utilizing starting materials such as glycine methyl ester, which undergoes multiple reactions including ring closure and reduction steps to yield pyrrolidine derivatives. The technical details of these reactions often involve controlling reaction conditions such as temperature, pressure, and the use of specific catalysts or reagents to optimize yield and purity .
The molecular structure of 1-(Cyclohexylmethyl)pyrrolidin-3-ol consists of a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and a cyclohexylmethyl substituent at the 1-position. The compound's molecular weight is approximately 197.27 g/mol.
1-(Cyclohexylmethyl)pyrrolidin-3-ol participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
At the molecular level, 1-(Cyclohexylmethyl)pyrrolidin-3-ol exerts its biological effects through binding interactions with enzymes and proteins. The presence of the hydroxyl group enhances its polarity, allowing it to interact effectively with polar biomolecules. This interaction can lead to modulation of enzyme activity, influencing cellular signaling pathways and metabolic processes.
Research indicates that derivatives of pyrrolidine compounds can significantly affect gene expression and protein activity within cells, highlighting their potential therapeutic applications .
1-(Cyclohexylmethyl)pyrrolidin-3-ol is typically a colorless to pale yellow liquid or solid depending on purity and conditions. Its melting point, boiling point, solubility in water, and density are key physical properties that influence its application in various fields.
The compound exhibits moderate stability under normal conditions but may react under specific circumstances such as exposure to strong oxidizing agents or extreme temperatures. Its chemical reactivity allows for further modifications, making it useful in synthetic organic chemistry .
1-(Cyclohexylmethyl)pyrrolidin-3-ol has diverse applications across several scientific domains:
1-(Cyclohexylmethyl)pyrrolidin-3-ol represents a structurally distinct compound within the broader class of pyrrolidine-based bioactive molecules. Characterized by a saturated five-membered nitrogen heterocycle substituted with a hydroxy group at the 3-position and a cyclohexylmethyl moiety on the nitrogen atom, this molecule embodies key features of modern drug design principles. The pyrrolidine scaffold provides three-dimensional structural diversity crucial for target interaction, while the cyclohexylmethyl group contributes significant lipophilicity, potentially influencing membrane permeability and central nervous system (CNS) penetration. The stereogenic center at the 3-position further adds complexity, as enantioselective biological activity remains a critical consideration in its pharmacological evaluation. Contemporary research focuses on elucidating its potential interactions with biological targets, leveraging the known pharmacophore space of pyrrolidine derivatives while addressing the unique spatial and electronic properties imparted by the cyclohexylmethyl substitution.
Pyrrolidine derivatives occupy a privileged position in medicinal chemistry due to their favorable physicochemical properties and versatile biological activities. The saturated five-membered ring structure provides significant advantages over flat aromatic systems, including enhanced three-dimensional coverage and improved solubility profiles. As extensively documented in pharmacological research, pyrrolidine-based compounds exhibit diverse therapeutic applications, ranging from anticancer and antibacterial agents to treatments for central nervous system disorders and diabetes [1].
The significance of pyrrolidine derivatives stems from several key structural and electronic characteristics:
Table 1: Comparative Physicochemical Properties of Pyrrolidine and Related Structures
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-bond Donor | 0 | 1.000 | 1.000 |
H-bond Acceptor | 0 | 1.500 | 0.500 |
Specific structural analogues of 1-(Cyclohexylmethyl)pyrrolidin-3-ol demonstrate its pharmacological relevance. The compound (3R)-1-(cyclohex-3-en-1-ylmethyl)pyrrolidin-3-ol exemplifies the exploration of cyclohexenyl variants to optimize binding interactions [2]. Similarly, 1-[1-(cyclohexylmethyl)pyrrolidin-3-yl]ethanol represents a hydroxyethyl modification that may influence metabolic stability and target engagement [8]. These structural explorations highlight the importance of the pyrrolidine core as a versatile scaffold for developing compounds with diverse biological activities, including potential applications as enzyme inhibitors or receptor modulators where three-dimensional complementarity is essential.
The strategic incorporation of cyclohexylmethyl groups into nitrogen heterocycles represents a significant evolution in medicinal chemistry, driven by the need to optimize pharmacokinetic properties and target selectivity. This structural motif emerged as a response to challenges associated with earlier heterocyclic compounds, particularly regarding metabolic stability, blood-brain barrier penetration, and selectivity profiles. The cyclohexylmethyl group—a lipophilic bicyclic fragment combining alicyclic stability with conformational flexibility—offers a sophisticated solution to balance lipophilicity requirements while avoiding excessive planar rigidity that often correlates with promiscuous binding.
The historical development of cyclohexylmethyl-substituted heterocycles reveals several key phases:
The cyclohexylmethyl group specifically addresses metabolic vulnerabilities observed in earlier drug candidates. For instance, in proteasome inhibitor development for infectious diseases, compounds like GSK3494245/DDD01305143 exhibited promising activity against Leishmania but demonstrated suboptimal efficacy in Chagas disease models due to P-glycoprotein-mediated efflux and insufficient tissue distribution. This limitation was attributed partly to the molecular scaffold's susceptibility to efflux transporters rather than the cyclohexylmethyl group specifically [6]. Contemporary design strategies therefore incorporate cyclohexylmethyl into more rigid or stereochemically defined systems like pyrrolidin-3-ol to potentially mitigate these issues while retaining the favorable bulk and hydrophobicity necessary for target engagement.
Table 2: Evolution of Cyclohexylmethyl-Substituted Bioactive Compounds
Compound Class | Therapeutic Area | Key Structural Features | Developmental Significance |
---|---|---|---|
Early N-alkylpyrrolidines | CNS agents | Simple N-cyclohexylmethyl substitution | Demonstrated improved BBB penetration vs. arylalkyl |
Ledipasvir-like Cores | Antivirals (HCV) | [2.2.1] azabicyclic + lipophilic substituents | Established PK benefits over flexible chains |
Pyrrolidin-3-ol Derivatives | Multitarget therapeutics | Chiral center + hydrogen bonding capability | Combining target engagement with metabolic resilience |
Pyrazol-4-yl Anilines | Kinase inhibitors? | Hybrid aryl-heterocyclic with cyclohexylmethyl | Illustrates application beyond classical scaffolds |
Despite the promising structural features of 1-(Cyclohexylmethyl)pyrrolidin-3-ol, significant knowledge gaps persist regarding its precise biological activity profile, target engagement mechanisms, and structure-activity relationships. These unresolved questions present critical barriers to its rational development as a therapeutic agent or chemical probe.
Target Identification Ambiguity:The compound's potential biological targets remain largely hypothetical. While pyrrolidin-3-ol derivatives frequently exhibit activity at central nervous system receptors (particularly monoamine transporters and G-protein coupled receptors), no empirical data confirms these activities for the cyclohexylmethyl-substituted variant. The stereochemistry at the 3-position represents a crucial variable, as enantioselective target interactions are well-documented for analogous compounds [1] [8]. For instance, synthetic cannabinoids containing regioisomeric dimethoxybenzoyl groups on pyrrolidine demonstrate dramatically different receptor binding affinities based on substitution patterns, underscoring how subtle structural variations impact target selectivity . Without systematic evaluation across potential target families, the compound's pharmacological potential remains speculative.
Metabolic Vulnerability Points:Although the cyclohexylmethyl group may confer metabolic stability relative to smaller alkyl chains, the secondary alcohol functionality at the 3-position presents a likely site for oxidative metabolism (dehydrogenation to ketone) or phase II conjugation (glucuronidation/sulfation). This metabolic vulnerability is exemplified in proteasome inhibitor development, where minor structural modifications significantly altered pharmacokinetic profiles. Specifically, replacing metabolically labile methyl groups on azabicyclic systems with alternative substituents improved microsomal stability from t₁/₂ < 30 minutes to >120 minutes in optimized compounds [4]. For 1-(Cyclohexylmethyl)pyrrolidin-3-ol, the metabolic fate of both the alcohol group and the cyclohexylmethyl moiety (potential oxidation to cyclohexenyl or hydroxylated derivatives) requires comprehensive investigation to assess developability.
Structure-Activity Relationship (SAR) Uncertainties:Critical structural determinants of bioactivity remain unexplored:
Physicochemical Property Optimization:While calculated properties suggest favorable drug-likeness (molecular weight ~197 g/mol, cLogP ~1.5-2.0, H-bond donors/acceptors = 1/2), experimental validation is lacking. Particularly uncertain are:
Table 3: Critical Research Gaps for 1-(Cyclohexylmethyl)pyrrolidin-3-ol
Research Domain | Unresolved Question | Methodological Approach | Impact on Development |
---|---|---|---|
Target Identification | What are primary macromolecular targets? | Affinity-based proteomics; functional phenotypic screening | Essential for indication selection & toxicity prediction |
Metabolic Fate | Sites and rates of oxidative metabolism/conjugation | Radiolabeled ADME studies; human hepatocyte incubations | Informs prodrug strategies & structural modification |
Stereochemical Impact | Does (R)- vs. (S)-enantiomer exhibit different activity? | Asymmetric synthesis; chiral resolution; testing | Determines need for enantioselective synthesis |
Transporter Interactions | Is it a Pgp/BCRP substrate? | MDR1-MDCK permeability assays; brain penetration studies | Predicts tissue distribution & potential resistance |
SAR Expansion | How do N-substituent variations affect activity? | Synthesis of N-alkyl, N-aryl, N-acyl analogues | Guides lead optimization efforts |
These unresolved questions highlight a compelling research imperative: systematic investigation of 1-(Cyclohexylmethyl)pyrrolidin-3-ol through integrated medicinal chemistry, biochemical pharmacology, and ADMET profiling approaches. Prioritizing studies addressing target ambiguity and metabolic vulnerabilities would significantly de-risk this scaffold for potential therapeutic development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0